7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
The exact mass of the compound this compound is 384.16493427 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-N-methyl-4-oxoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N2O2/c1-22(2,3)14-5-6-17-19(9-14)26(12-18(20(17)27)21(28)25-4)11-13-7-15(23)10-16(24)8-13/h5-10,12H,11H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFGPDYLAWLHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C(=CN2CC3=CC(=CC(=C3)F)F)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the available literature on its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to the class of quinoline derivatives, characterized by a 4-oxo group and a carboxamide functional group. Its molecular formula is , and it has a molecular weight of approximately 339.36 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cytotoxicity : The compound was evaluated against several cancer cell lines including MDA-MB-231 (breast cancer), LNCaP (prostate cancer), Caco-2 (colorectal cancer), and HEK-293 (normal cell line). Results from the MTT assay indicated that it exhibited significant cytotoxic activity, particularly against Caco-2 cells with an IC50 value of after 48 hours of treatment .
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Mechanism of Action :
- Apoptosis Induction : Annexin V assays demonstrated that the compound induces apoptosis in Caco-2 cells. This was supported by increased reactive oxygen species (ROS) generation and loss of mitochondrial membrane potential (MMP), indicating that oxidative stress plays a critical role in its mechanism .
- Interaction with DNA : The compound's ability to interact with DNA and proteins has been investigated, suggesting that such interactions are essential for its anticancer activity .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent:
- Cytokine Inhibition : A study identified that derivatives similar to this compound significantly inhibited lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage-like J774A.1 cells . This suggests potential therapeutic applications in inflammatory diseases.
- NF-κB Pathway Modulation : The compound was found to inhibit the activation of the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .
Data Summary
The following table summarizes key findings from various studies on the biological activity of the compound:
| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |
|---|---|---|---|
| Cytotoxicity | Caco-2 | Apoptosis induction via ROS generation | |
| Cytokine Inhibition | J774A.1 | Not specified | Inhibition of IL-6 and TNF-α production |
| NF-κB Pathway Inhibition | THP-1 | Not specified | Inhibition of NF-κB pathway activation |
Case Studies
Several case studies have reported on the efficacy of similar compounds derived from quinoline structures:
- A study demonstrated that modifications in the quinoline structure could enhance cytotoxicity against specific cancer types while reducing toxicity towards normal cells .
- Another case highlighted the importance of substituents on the quinoline ring in determining anti-inflammatory potency, suggesting that further structural optimization could yield more effective derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
